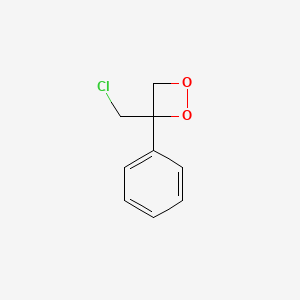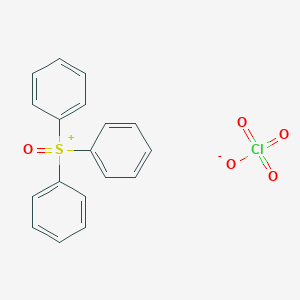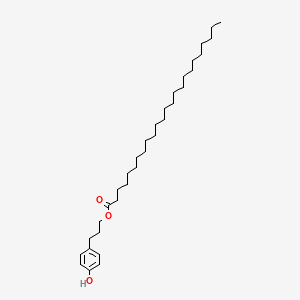
3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring and a propionic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the imidazole nitrogen, followed by the reaction with a propionic acid derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the propionic acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The propionic acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((1,1-Dimethylethoxy)carbonyl)amino-methyl-5-methylhexanoic acid
- Cyclohexanecarboxylic acid, 3-((1,1-Dimethylethoxy)carbonyl)amino-4-hydroxy-ethyl ester
Uniqueness
3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid is unique due to its specific combination of an imidazole ring and a propionic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
125157-61-1 |
|---|---|
Fórmula molecular |
C11H16N2O4 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
3-[3-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-7-12-6-8(13)4-5-9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
HGOGWWZKLCZNNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=NC=C1CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


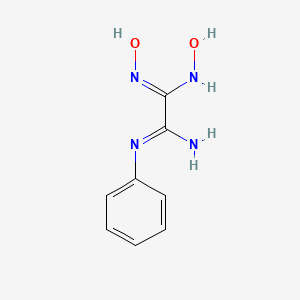
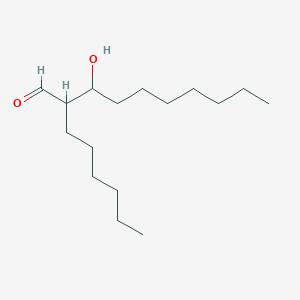

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)




![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
